molecular formula C7H16Cl2N2 B13915158 (5S)-1,7-Diazaspiro[4.4]nonane dihydrochloride

(5S)-1,7-Diazaspiro[4.4]nonane dihydrochloride

Cat. No.: B13915158
M. Wt: 199.12 g/mol
InChI Key: WATXVKXAFDYVLK-KLXURFKVSA-N
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Description

(5S)-1,7-Diazaspiro[44]nonane dihydrochloride is a spirocyclic compound characterized by a unique structure that includes a spiro junction between two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-1,7-Diazaspiro[4.4]nonane dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diamine with a dihalide, followed by purification and conversion to the dihydrochloride salt . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(5S)-1,7-Diazaspiro[4.4]nonane dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted spirocyclic compounds .

Mechanism of Action

The mechanism by which (5S)-1,7-Diazaspiro[4.4]nonane dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting biochemical pathways. The spirocyclic structure allows for unique interactions with biological molecules, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride**
  • 1,6-Dioxaspiro[4.4]nonane

Uniqueness

(5S)-1,7-Diazaspiro[4.4]nonane dihydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for a broader range of applications.

Properties

Molecular Formula

C7H16Cl2N2

Molecular Weight

199.12 g/mol

IUPAC Name

(5S)-1,7-diazaspiro[4.4]nonane;dihydrochloride

InChI

InChI=1S/C7H14N2.2ClH/c1-2-7(9-4-1)3-5-8-6-7;;/h8-9H,1-6H2;2*1H/t7-;;/m0../s1

InChI Key

WATXVKXAFDYVLK-KLXURFKVSA-N

Isomeric SMILES

C1C[C@@]2(CCNC2)NC1.Cl.Cl

Canonical SMILES

C1CC2(CCNC2)NC1.Cl.Cl

Origin of Product

United States

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